

# Fenmetozole Hydrochloride: A Technical Overview of a Discontinued Investigational Drug

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fenmetozole Hydrochloride

Cat. No.: B1672514

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fenmetozole Hydrochloride**, also known by its developmental code DH-524, is a compound that was the subject of pharmaceutical research in the 1970s. Initially patented as an antidepressant, it was later investigated for its potential to antagonize the effects of ethanol. However, clinical studies demonstrated a lack of efficacy, and in some cases, an potentiation of alcohol's effects. Consequently, Fenmetozole was never marketed and its development was discontinued. This technical guide provides a comprehensive overview of the available information on the discovery, history, mechanism of action, and clinical evaluation of **Fenmetozole Hydrochloride**, based on the limited publicly accessible data.

## Discovery and History

Fenmetozole was first patented as an antidepressant, although details of the original patent and the inventing entity are not readily available in current public records. The primary research focus on this compound shifted in the 1970s to its potential as an antagonist for ethanol intoxication. The rationale for this investigation was likely driven by the significant unmet medical need for a pharmacological agent that could counteract the sedative and impairing effects of alcohol.

The development of Fenmetozole appears to have been short-lived. A review of the available scientific literature indicates that research into its properties and clinical effects was primarily

conducted and published in the mid to late 1970s. These studies, while limited, provide the bulk of our current understanding of this compound.

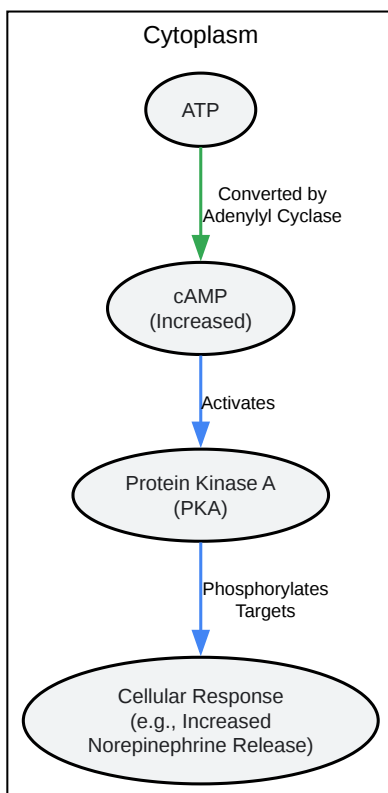
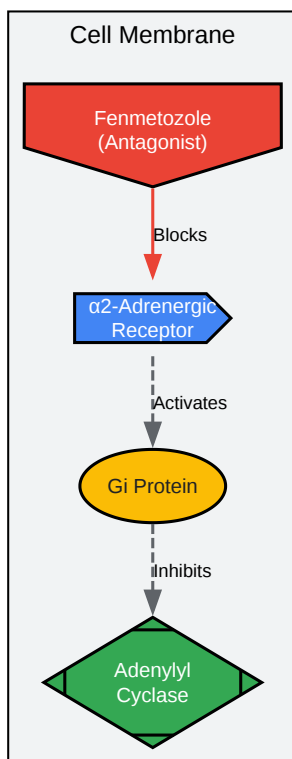
## Mechanism of Action

**Fenmetozole Hydrochloride** acts as an  $\alpha$ 2-adrenergic receptor antagonist.<sup>[1]</sup> The  $\alpha$ 2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are part of the sympathetic nervous system. They are primarily located on presynaptic nerve terminals and mediate a negative feedback loop for the release of norepinephrine. When activated by an agonist, these receptors inhibit the further release of norepinephrine, leading to a decrease in sympathetic outflow.

As an antagonist, Fenmetozole blocks the  $\alpha$ 2-adrenergic receptors, thereby preventing the inhibitory feedback mechanism. This leads to an increased release of norepinephrine from presynaptic neurons. The initial hypothesis for its use as an ethanol antagonist may have been that this increase in noradrenergic activity could counteract the central nervous system depressant effects of alcohol.

## Signaling Pathway

The signaling pathway of an  $\alpha$ 2-adrenergic receptor antagonist like Fenmetozole involves the disinhibition of adenylyl cyclase. Normally, the activation of the  $\alpha$ 2-adrenergic receptor by an agonist leads to the activation of an inhibitory G protein ( $G_i$ ), which in turn inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). By blocking this receptor, Fenmetozole prevents the  $G_i$ -mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and subsequent downstream signaling.



[Click to download full resolution via product page](#)

**Caption:** Simplified signaling pathway of Fenmetozole as an  $\alpha$ 2-adrenergic receptor antagonist.

## Experimental Protocols and Clinical Trials

The clinical evaluation of Fenmetozole as an ethanol antagonist was primarily conducted in the 1970s. Due to the age of these studies and the discontinuation of the drug's development, full detailed experimental protocols are not readily available in the public domain. The following information is a summary of the methodologies as described in the available abstracts of these studies.

### Study on Acute Alcohol Intoxication in Men (McNamee et al., 1975)

- **Objective:** To determine the efficacy of Fenmetozole in antagonizing the effects of acute alcohol intoxication.
- **Study Design:** A double-blind, placebo-controlled trial.
- **Participants:** Forty healthy adult male volunteers.
- **Intervention:** Participants were administered either a placebo or Fenmetozole at doses of 100 mg and 200 mg prior to alcohol consumption.
- **Outcome Measures:** Assessment of cognitive, perceptual, motor, and affective changes associated with acute alcohol intoxication.
- **Results:** Pretreatment with Fenmetozole failed to antagonize or attenuate the effects of acute alcohol intoxication.

### Combined Effects of Fenmetozole and Ethanol (Griffis et al., 1978)

- **Objective:** To investigate the combined effects of Fenmetozole and ethanol on mental and motor performance.
- **Study Design:** A controlled clinical trial.

- Participants: Eight male subjects.
- Intervention: Participants received either no drug or 200 mg of Fenmetozole one hour before consuming a beverage containing either no ethanol or 50 ml/70 kg of ethanol.
- Outcome Measures: Tests measuring mental and motor performance, as well as subjective symptoms.
- Results: Fenmetozole alone was found to impair standing steadiness but showed some improvement in one mental performance test. It did not antagonize the performance decrements induced by ethanol. The subjective symptoms caused by Fenmetozole were additive to those of ethanol.[2]

## Quantitative Data

Detailed quantitative data from the early clinical trials of Fenmetozole are not available in the public domain. The published abstracts of these studies provide qualitative summaries of the findings rather than specific numerical data on physiological and psychological measures. Therefore, a structured table of quantitative data cannot be compiled.

## Synthesis

A specific, detailed synthesis protocol for **Fenmetozole Hydrochloride** is not described in the readily available scientific literature.

## Conclusion

**Fenmetozole Hydrochloride** is a historical investigational drug that ultimately failed to demonstrate clinical efficacy for its intended use as an ethanol antagonist. Its development was halted, and it was never commercialized. The available information, primarily from studies conducted in the 1970s, indicates that while the compound has a defined mechanism of action as an  $\alpha$ 2-adrenergic receptor antagonist, this did not translate into a therapeutic benefit for alcohol intoxication. This case serves as an important example in the history of pharmacology, illustrating that a plausible mechanism of action does not always predict clinical success. The lack of detailed publicly available data on its synthesis, initial patent, and comprehensive clinical trial results limits a full retrospective analysis but underscores its status as a discontinued and largely forgotten investigational compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Combined effects of fenmetozole and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fenmetozole Hydrochloride: A Technical Overview of a Discontinued Investigational Drug]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672514#fenmetozole-hydrochloride-discovery-and-history]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)